Octathiocane

Description

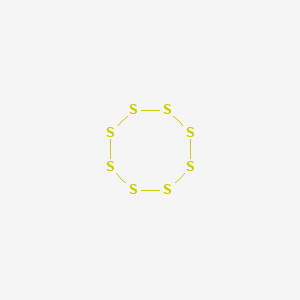

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octathiocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S8/c1-2-4-6-8-7-5-3-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQNHALFVCURHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S1SSSSSSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872924 | |

| Record name | Octasulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10544-50-0, 1326-66-5 | |

| Record name | S8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10544-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctasulfur | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octasulfur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octasulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide, N,N'-(4-methyl-1,3-phenylene)bis-, reaction products with [1,1'-biphenyl]-4,4'-diamine and sulfur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FD1KFU70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Natural sources and occurrence of Octathiocane

An In-depth Guide to the Natural Sources and Occurrence of Octathiocane

Introduction

This compound, systematically known as cyclo-octasulfur and commonly referred to as S₈, is the most prevalent and stable allotrope of elemental sulfur under standard conditions.[1][2] It is an inorganic, nonmetallic compound characterized by a yellow, crystalline solid appearance and is both odorless and tasteless.[1][3] The molecular structure of this compound is a distinctive crown-shaped ring composed of eight sulfur atoms (D₄d point group symmetry), which accounts for its considerable stability.[1][2][3] As the primary component of elemental sulfur, this compound is found extensively in nature, from geological deposits and microbial metabolites to extraterrestrial materials.[1][3][4][5] This guide provides a comprehensive technical overview of the natural sources, occurrence, and analysis of this compound for researchers, scientists, and drug development professionals.

Natural Sources and Occurrence

This compound is sourced from a variety of geological, biological, and industrial processes that harness natural deposits.

Geological and Industrial Sources

The vast majority of commercially available this compound is recovered from natural geological and fossil fuel deposits.

-

Volcanic Deposits: Elemental sulfur, of which this compound is the main component (~99%), is found in significant quantities in deposits around volcanoes.[1][3]

-

Bacterial Synthesis in Salt Domes: Native sulfur is synthesized by anaerobic bacteria that act on sulfate minerals, such as gypsum, within salt domes.[5] Major deposits of this type are located along the coast of the Gulf of Mexico.[5]

-

Petroleum Refining (Claus Process): The primary industrial method for producing elemental sulfur is the Claus process, which is integral to petroleum and natural gas refining.[3][6] This process catalytically converts hydrogen sulfide (H₂S), a toxic byproduct, into elemental sulfur that is approximately 99% this compound.[1][3][6]

Biological Sources (Biogenic Sulfur)

This compound is a metabolite in various microorganisms, playing a role in sulfur cycle biochemistry.

-

Bacteria: Certain bacteria produce and utilize elemental sulfur. For instance, the phototrophic sulfur-oxidizing bacterium Chlorobaculum tepidum generates extracellular globules composed of nanocrystalline α-cyclo-octasulfur.[7] this compound has also been identified as a metabolite in bacterial genera such as Streptomyces and Streptomyces verticillus.[4]

-

Fungi: The compound has been successfully isolated from the mushroom Ganoderma lucidum, which is widely used in traditional Chinese medicine, identifying it as a fungal metabolite.[4]

Role in Agriculture and Plant Biology

While essential for plant life, elemental sulfur in the form of this compound is not directly absorbed by plants.[8][9][10]

-

Microbial Conversion: Soil microbes must first oxidize elemental sulfur into sulfate (SO₄²⁻).[8][11][12] This biological process is crucial for making sulfur bioavailable.

-

Plant Uptake: Plants absorb the water-soluble sulfate through their root systems.[9][12] Sulfur is the fourth essential macronutrient and is vital for the synthesis of chlorophyll, starches, oils, and vitamins, as well as for nitrogen metabolism.[11][12] Although plants like garlic, onions, and broccoli are rich in sulfur-containing organic compounds, they acquire sulfur as sulfate from the soil, not directly as elemental S₈.[4]

Extraterrestrial Occurrence

Recent analysis of returned samples has confirmed the presence of this compound on carbonaceous asteroids like Ryugu.[1] Its formation is attributed to the energetic processing of solid hydrogen sulfide in space.[1]

Quantitative Data Presentation

The following table summarizes the quantitative data regarding the prevalence and purity of this compound from various sources.

| Source Type | Specific Source | Purity / Concentration | Reference |

| Industrial Recovery | Petroleum Refining (Claus Process) | ~99% of recovered elemental sulfur | [1][3][6] |

| Geological Deposit | Volcanic Deposits | ~99% of recovered elemental sulfur | [3] |

| Commercial Grade | Standard Industrial Sulfur | ≥ 99.5% | [6] |

| Pharmaceutical Grade | Purified Sulfur | Arsenic: < 1 ppm, Selenium: < 2 ppm, Heavy Metals: < 10 ppm | [6] |

Experimental Protocols

Detailed experimental protocols for the extraction and analysis of this compound require consulting primary scientific literature. However, the general methodologies are outlined below.

Protocol 1: General Method for Recovery from Natural Deposits

This protocol describes the conceptual steps for obtaining this compound from geological sources, which is primarily an industrial-scale operation.

-

Mining/Extraction: Native sulfur is mined from deposits, often using the Frasch process for underground sources, which uses superheated water to melt the sulfur for extraction.

-

Purification: The recovered molten sulfur is filtered to remove contaminants like clay and gypsum.

-

Allotrope Formation: The molten sulfur is cooled slowly, allowing the thermodynamically stable α-octasulfur crystals to form.

-

Quality Control: Purity is assessed to ensure it meets commercial specifications (typically >99.5%). Ash content determination is used to detect mineral impurities.[6]

Protocol 2: General Method for Analysis of Biogenic Sulfur

This protocol outlines the typical workflow for identifying this compound produced by microorganisms, based on studies of sulfur-oxidizing bacteria.

-

Culturing: The microorganism of interest (e.g., Chlorobaculum tepidum) is cultured in a suitable medium containing a reduced sulfur source (e.g., sulfide).

-

Isolation of Sulfur Globules: Extracellular sulfur globules are harvested from the culture medium, typically by centrifugation.

-

Washing: The isolated globules are washed with a series of solvents (e.g., ethanol, water) to remove residual medium and organic matter.

-

Structural Characterization:

-

Purity Analysis:

-

Spectrometry: For detecting trace elemental impurities like selenium or arsenic, inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy can be used.[6]

-

Chromatography: High-performance liquid chromatography (HPLC) can be adapted to quantify S₈ and separate it from other sulfur allotropes.

-

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key logical relationships and experimental workflows related to this compound in natural systems.

References

- 1. Octasulfur - Wikipedia [en.wikipedia.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Buy this compound | 10544-50-0 [smolecule.com]

- 4. Cyclooctasulfur | S8 | CID 66348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfur - Wikipedia [en.wikipedia.org]

- 6. webqc.org [webqc.org]

- 7. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 8. earthsciencegrowing.com [earthsciencegrowing.com]

- 9. cropnutrition.com [cropnutrition.com]

- 10. Sulphur Fertilization in Crop Production | Soils, Fertility and Nutrients | Government of Saskatchewan [saskatchewan.ca]

- 11. Sulfur Agronomy: Boost Crop Health & Yields | Keg River [kegriver.com]

- 12. cropnutrition.com [cropnutrition.com]

Chemical and physical properties of Octathiocane

An In-depth Technical Guide to the Chemical and Physical Properties of Octathiocane

Introduction

This compound, systematically named cyclo-octasulfur, is an inorganic compound with the chemical formula S₈. It is the most common and stable allotrope of sulfur, appearing as a yellow, odorless, and tasteless solid.[1] This homomonocyclic compound is composed of an eight-membered ring of sulfur atoms arranged in a crown-shaped conformation.[1] this compound finds significant use in various industrial applications, including the production of sulfuric acid, the vulcanization of rubber, and as a component in fungicides.[2] It has also been identified as a metabolite in some fungi and bacteria, such as Ganoderma lucidum, a mushroom used in traditional Chinese medicine.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of this compound for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of this compound are well-documented, providing a foundation for its various applications.

Physical Properties of this compound

The key physical properties of this compound are summarized in the table below. The compound is notable for its existence in several polymorphic forms, with the orthorhombic α-sulfur being the most stable at room temperature.[1][5]

| Property | Value |

| Molecular Formula | S₈[1][3][4][6] |

| Molecular Weight | 256.5 g/mol [3][5][6] |

| Appearance | Vivid, yellow, translucent crystals[1] |

| Melting Point | 119 °C[1] |

| Boiling Point | 444.6 °C[1] |

| Density | 2.07 g/cm³[1] |

| Solubility | Insoluble in water.[6] Soluble in carbon disulfide, benzene, warm aniline, and carbon tetrachloride.[6] |

| Crystal Structure | Exists in three main polymorphs: α-sulfur (orthorhombic), β-sulfur (monoclinic), and γ-sulfur (monoclinic).[1][5][6] The α-form is stable below 96°C.[5] |

Chemical Properties and Reactions of this compound

This compound participates in several types of chemical reactions, primarily involving the opening of its eight-membered ring.

| Reaction Type | Description | Major Products |

| Oxidation | Reacts with strong oxidizing agents like oxygen and chlorine.[6] | Sulfur dioxide (SO₂) and sulfur trioxide (SO₃)[6] |

| Reduction | Can be reduced by agents such as hydrogen or carbon monoxide under specific conditions.[6] | Hydrogen sulfide (H₂S)[6] |

| Substitution | Sulfur atoms in the ring can be replaced by other atoms or groups, leading to various organosulfur compounds.[6] | Various organosulfur compounds[6] |

| Ring-Opening Polymerization | Undergoes redox-mediated ring-opening, which is the basis for various polymerization processes.[6] | Polymeric sulfur |

Crystal Structure and Polymorphism

This compound is known for its structural diversity, existing in several crystalline forms known as polymorphs. The most common are α-sulfur, β-sulfur, and γ-sulfur.[1][6] The stability of these polymorphs is temperature-dependent. The α-form (orthorhombic) is the stable form at temperatures below 96°C, while the β-form (monoclinic) is stable between 96°C and 115°C.[1][5] The γ-form (monoclinic) is metastable.[5]

Experimental Protocols

Synthesis of this compound

High-purity crystalline this compound can be prepared in the laboratory through several methods.

1. Recrystallization from Solution: This is a common method for obtaining high-purity α-S₈ crystals.[5]

-

Protocol:

-

Dissolve crude sulfur in a suitable nonpolar solvent, such as toluene or carbon disulfide.[5]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly. Crystals of this compound will form as the solubility decreases with temperature.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals in a vacuum desiccator.

-

2. Thermal Decomposition of Hydrogen Polysulfanes: This method yields this compound through the breakdown of unstable hydrogen polysulfanes (H₂Sₓ).[5]

-

Protocol:

-

Heat hydrogen polysulfanes to a temperature between 180°C and 200°C under a nitrogen atmosphere.[5]

-

The decomposition produces this compound vapor and hydrogen sulfide (H₂S).[5]

-

Collect the gaseous S₈ by condensation on a chilled surface, typically maintained at 5–10°C, to obtain crystalline this compound.[5]

-

Analytical Methods

Mass Spectrometry: While specific spectroscopic data for this compound is not detailed in the provided search results, mass spectrometry is a crucial technique for the analysis of sulfur-containing compounds. An analytical protocol for measuring micro-molar quantities of sulfur volatile species in experimental high-pressure and temperature fluids has been developed, which can be adapted for the analysis of this compound and its reaction products.[7][8]

-

General Protocol Outline:

-

Sample Preparation: The sample containing this compound is introduced into the mass spectrometer, often through a heated inlet system to ensure volatilization.

-

Ionization: The gaseous molecules are ionized, typically using electron ionization.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating a mass spectrum that can be used for identification and quantification.

-

Biological Activity and Potential Applications

This compound exhibits a range of biological activities, including antibacterial, antifungal, and potential anticancer properties.[6] Elemental sulfur is used in topical medications for skin conditions like acne.[3][6] Its mechanism of action is thought to involve the disruption of bacterial cell membranes.[6] In biological systems, sulfur can be reduced to hydrogen sulfide (H₂S), which has a lethal action on bacteria, fungi, and parasites.[2]

Research also suggests that this compound can modulate biofilm formation through interactions with extracellular polysaccharides and exhibits cellular uptake through thiol-mediated mechanisms involving disulfide exchange reactions.[6] These properties make this compound a molecule of interest for further investigation in drug development.

Conclusion

This compound is a fundamentally important allotrope of sulfur with well-defined physical and chemical properties. Its unique crown-shaped structure and reactivity form the basis for its widespread industrial use and its emerging biological significance. The experimental protocols for its synthesis and analysis are well-established, enabling further research into its potential applications in materials science and medicine. The antimicrobial and other biological activities of this compound warrant continued investigation, particularly in the context of developing new therapeutic agents.

References

- 1. Octasulfur - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Cyclooctasulfur | S8 | CID 66348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 10544-50-0 | Benchchem [benchchem.com]

- 6. Buy this compound | 10544-50-0 [smolecule.com]

- 7. Analytical protocol for measuring micro-molar quantities of sulfur volatile species in experimental high pressure and temperature fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Bonding in Octathiocane (S₈)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octathiocane, systematically known as cyclo-octasulfur (S₈), is the most stable and common allotrope of elemental sulfur.[1][2][3] Its unique crown-shaped molecular structure is fundamental to its physical and chemical properties. This document provides a comprehensive technical overview of the molecular structure, bonding, and conformational analysis of this compound. It details the key structural parameters determined through experimental and computational methods, outlines the protocols for these analyses, and presents the data in a structured format for clarity and comparative purposes.

Molecular Structure and Conformation

The this compound molecule consists of eight sulfur atoms covalently bonded into a cyclic structure.[1] Extensive studies using X-ray crystallography and computational modeling have established that its most stable conformation is a puckered, crown-like ring.[2][4]

Crown Conformation and Symmetry

The stable crown conformation of this compound belongs to the D₄d point group symmetry.[1][2][4] This specific arrangement minimizes both torsional strain and repulsive interactions between non-bonded sulfur atoms, contributing to its thermodynamic stability.[1][4] This puckered structure is a key feature, distinguishing it from a hypothetical planar ring which would be highly strained.

Polymorphism

While the S₈ crown is the fundamental molecular unit, solid this compound exhibits polymorphism, meaning it can crystallize into different solid-state structures. The three primary polymorphs are:

-

α-Sulfur (Orthorhombic): The stable form at room temperature.

-

β-Sulfur (Monoclinic): Stable between 96°C and 115°C.

-

γ-Sulfur (Monoclinic): Another monoclinic form.

All these crystalline forms are built from the same S₈ crown-shaped molecules, differing only in how the molecules are packed in the crystal lattice.[1]

Chemical Bonding

Covalent Sulfur-Sulfur Bonds

The bonding within the this compound ring consists of eight single covalent bonds between adjacent sulfur atoms (S-S).[2] Each sulfur atom, exhibiting sp³ hybridization, forms bonds with two neighboring sulfur atoms.[2] These bonds are non-polar due to the identical electronegativity of the bonded atoms. The sulfur-sulfur bond is relatively strong, with a dissociation energy reported to be between approximately 226 and 265 kJ/mol.[1][2][4]

Intermolecular Forces

In the solid state, the interactions between individual S₈ molecules are dominated by weak London dispersion forces.[2] The nonpolar nature of the molecule precludes stronger dipole-dipole interactions. These weak intermolecular forces are responsible for sulfur's relatively low melting point and its solubility in nonpolar solvents like carbon disulfide.[1]

Structural Parameters

The precise geometry of the this compound molecule has been determined with high accuracy. The following tables summarize the key quantitative data from experimental and computational studies.

Table 1: Bond Lengths and Angles in this compound

| Parameter | Description | Experimental Value | Reference |

| r(S-S) | Sulfur-Sulfur Bond Length | 2.059 ± 0.002 Å | [5] |

| ∠(S-S-S) | Sulfur-Sulfur-Sulfur Bond Angle | 107.9 ± 0.6° | [5] |

| τ(S-S-S-S) | Sulfur-Sulfur-Sulfur-Sulfur Dihedral Angle | 98.9° | [5] |

Note: Other sources report slightly different but consistent values, such as S-S bond lengths of ~2.05 Å[1] and 2.065 Å[2], and S-S-S bond angles of ~108.0°[1] and 107.8°.[2]

Table 2: Thermodynamic and Spectroscopic Data

| Property | Value | Units | Reference |

| Bond Dissociation Energy | ~226 - 265 | kJ/mol | [1][2] |

| Enthalpy of Formation (Hfg, 298.15K) | 100.42 ± 0.63 | kJ/mol | [5] |

| Entropy (S, 298.15K) | 430.31 ± 0.05 | J K⁻¹ mol⁻¹ | [5] |

| ³³S NMR Chemical Shift | 300 - 400 | ppm (rel. to CS₂) | [2] |

| S 2p Binding Energy (XPS) | 164.0 | eV | [2] |

Experimental and Computational Protocols

The structural elucidation of this compound relies on a combination of experimental techniques and computational validation.

References

Whitepaper: The Crown Conformation of Cyclo-S₈ and Its Significance

Audience: Researchers, scientists, and drug development professionals.

Abstract

Elemental sulfur is renowned for its chemical complexity, existing in more than 30 allotropic forms, the most stable of which is cyclo-octasulfur (cyclo-S₈).[1][2] Under standard conditions, the eight sulfur atoms of cyclo-S₈ form a characteristic puckered ring structure known as the crown conformation.[3][4] This document provides an in-depth technical overview of this conformation, including its precise geometric parameters, the experimental methods used for its characterization, and its overarching significance in chemistry, materials science, and as a fundamental source of sulfur for pharmaceutical synthesis.

The Molecular Architecture of Cyclo-S₈

The most thermodynamically stable form of elemental sulfur is a cyclic molecule with the formula S₈.[1] Contrary to a simple planar ring, which would suffer from significant angle strain, the molecule adopts a puckered, crown-shaped conformation to achieve maximum stability.[4] This structure belongs to the D₄d point group, which signifies a high degree of symmetry, and results in the molecule having a zero dipole moment.[1][5]

The stability of the crown shape arises from its ability to minimize two key types of intramolecular strain:

-

Angle Strain : The S-S-S bond angles are approximately 107.8°, which is very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain.[3][6]

-

Torsional Strain : The puckered arrangement allows the lone pairs of electrons on adjacent sulfur atoms to adopt a staggered conformation, which minimizes repulsive forces.[4]

This specific three-dimensional arrangement is the fundamental building block for the most common crystalline allotropes of sulfur, including rhombic (α-sulfur) and monoclinic (β-sulfur) forms.[2][7] The difference between these allotropes lies not in the molecular structure of the S₈ ring itself, but in the way these rings are packed together in the crystal lattice.[1]

Quantitative Structural Data

The precise geometric parameters of the cyclo-S₈ crown conformation have been determined through techniques such as X-ray crystallography and electron diffraction.[3] These key quantitative metrics are summarized below.

| Parameter | Value | Significance |

| Molecular Formula | S₈ | Composed of eight sulfur atoms in a single ring. |

| Point Group | D₄d | Indicates high symmetry, lack of polarity.[1][5] |

| S-S Bond Length | 2.065 ± 0.003 Å | Uniform bond lengths throughout the ring.[3] |

| S-S-S Bond Angle | 107.8° | Close to the ideal tetrahedral angle, minimizing angle strain.[3][6] |

| S-S-S-S Dihedral Angle | ± 98.3° | Defines the characteristic "pucker" of the crown shape.[3] |

| Density (α-sulfur) | 2.07 g/cm³ | Reflects the efficient packing of S₈ rings in the orthorhombic crystal.[3] |

| Melting Point (α-sulfur) | 115.21 °C | Transition to the liquid phase.[1] |

| Boiling Point | 444.6 °C | Transition to the gaseous phase.[1] |

Experimental Characterization Protocols

The elucidation of the crown conformation of cyclo-S₈ is a result of rigorous experimental analysis, complemented by computational modeling. The primary techniques are single-crystal X-ray diffraction, which maps electron density to determine atomic positions, and Raman spectroscopy, which probes vibrational modes characteristic of the S-S bonds within the crown structure.

Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the determination of the cyclo-S₈ structure from a suitable single crystal of α-sulfur.

-

Crystal Preparation :

-

Dissolve elemental sulfur in carbon disulfide (CS₂) to create a saturated solution.

-

Allow the solvent to evaporate slowly and undisturbed in a fume hood. This process yields well-formed orthorhombic crystals of α-sulfur.

-

Select a high-quality single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects under a microscope.

-

Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

-

-

Data Collection :

-

Center the crystal on a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.

-

Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations and improve data quality.

-

Perform a preliminary unit cell determination scan.

-

Execute a full data collection strategy, rotating the crystal through a series of angles (omega and phi scans) to measure the intensities of a complete set of Bragg reflections.

-

-

Structure Solution and Refinement :

-

Process the raw diffraction data (integration, scaling, and space group determination). The space group for α-sulfur is Fddd.

-

Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the eight sulfur atoms in the asymmetric unit.

-

Refine the atomic positions and anisotropic displacement parameters against the experimental data using full-matrix least-squares refinement until convergence is reached (R1 factor < 5%).

-

From the refined model, extract bond lengths, bond angles, and dihedral angles.

-

Protocol: Raman Spectroscopy

This protocol provides a method for confirming the characteristic vibrational modes of the S₈ crown.

-

Sample Preparation :

-

Place a small amount of crystalline α-sulfur powder onto a clean microscope slide or into a capillary tube. No further preparation is typically needed.

-

-

Data Acquisition :

-

Position the sample under a Raman microscope.

-

Excite the sample using a laser source (e.g., 532 nm or 785 nm).

-

Collect the scattered light using a spectrometer. Set the acquisition time and laser power to obtain a high signal-to-noise ratio without causing sample degradation.

-

Record the spectrum over a range that includes the characteristic sulfur vibrational modes (typically 50-500 cm⁻¹).

-

-

Spectral Analysis :

-

Identify the prominent Raman peaks. For cyclo-S₈, strong bands are expected at approximately 86, 151, 218, and 472 cm⁻¹.

-

Assign these peaks to specific vibrational modes (e.g., S-S stretching, S-S-S bending) based on literature values and symmetry analysis for the D₄d point group. The presence and position of these peaks confirm the integrity of the crown structure.

-

References

- 1. Sulfur - Wikipedia [en.wikipedia.org]

- 2. Allotropes of Sulfur: Types, Uses & FAQs [allen.in]

- 3. webqc.org [webqc.org]

- 4. quora.com [quora.com]

- 5. Molecular symmetry - Wikipedia [en.wikipedia.org]

- 6. `S_(8)` ring of both rhombic sulphur and monoclinic sulphur has crown shaped structure . The S- S -S bond angle in `S_(8)` ring is [allen.in]

- 7. doubtnut.com [doubtnut.com]

An In-depth Technical Guide to the Thermodynamic Stability of Octathiocane (S₈) Compared to Other Sulfur Rings

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfur is an element renowned for its chemical versatility, capable of forming over 30 allotropes, more than any other element.[1] These allotropes are primarily composed of cyclic molecules (S_n_) or polymeric chains. Among the cyclic forms, octathiocane, or cyclo-S₈, is the most abundant and thermodynamically stable allotrope under standard conditions.[2] The common orthorhombic α-sulfur is composed of these puckered, crown-shaped S₈ rings.[1] Due to its inherent stability, all other sulfur allotropes have a tendency to revert to α-S₈ at room temperature.[2]

This guide provides a detailed examination of the thermodynamic principles governing the stability of this compound in comparison to other notable sulfur rings such as cyclo-S₆, cyclo-S₇, and cyclo-S₁₂. Understanding the relative stabilities, the structural factors that influence them, and the experimental and computational methods used for their determination is crucial for applications ranging from materials science to the development of sulfur-based pharmaceuticals.

Thermodynamic Principles of Stability

The thermodynamic stability of a chemical compound is determined by its enthalpy and entropy, which are combined in the Gibbs free energy of formation.

-

Standard Enthalpy of Formation (ΔH_f_°): This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable reference states.[3] For sulfur, the reference state is α-S₈ (orthorhombic sulfur), and its ΔH_f_° is defined as 0 kJ/mol by convention.[4] Less stable allotropes will have a positive ΔH_f_°, indicating the energy required to form them from the more stable S₈ allotrope.

-

Gibbs Free Energy of Formation (ΔG_f_°): This is the ultimate determinant of spontaneity and stability. A more negative ΔG_f_° indicates greater stability. It incorporates both enthalpy and entropy changes (ΔG = ΔH - TΔS).

-

Ring Strain: In cyclic molecules, stability is heavily influenced by ring strain, which arises from three main factors:

-

Angle Strain: Deviation of bond angles from their ideal values. For sp³-hybridized sulfur, the ideal tetrahedral angle is approximately 109.5°.[2]

-

Torsional Strain (Pitzer Strain): Repulsive interactions between adjacent bonds in an eclipsed conformation.

-

Transannular Strain: Steric repulsion between atoms across a ring.

-

This compound (S₈) achieves remarkable stability by adopting a puckered "crown" conformation (D₄d symmetry) where the S-S-S bond angles are approximately 107.8°, very close to the ideal tetrahedral angle, thus minimizing angle strain.[2]

Quantitative Comparison of Sulfur Ring Stability

Experimentally determining the standard enthalpy of formation for metastable allotropes is challenging. Therefore, computational chemistry provides invaluable insights into their relative stabilities. The data presented below are derived from ab initio calculations, which predict the relative energies of different sulfur molecules. The "second-order energy difference" (Δ²E) is a robust computational measure of a molecule's stability relative to its neighbors, with higher positive values indicating greater stability.[2]

| Allotrope | Ring Size (n) | Point Group (Conformation) | Relative Energy per Atom (kJ/mol)¹ | Second-Order Energy Difference (Δ²E, eV)²[2] | Key Structural Features & Stability Notes |

| cyclo-S₆ | 6 | D₃d (Chair) | +16.3 | +0.40 | Significant ring strain due to small S-S-S bond angles (~102°).[5] Highly reactive compared to S₈. |

| cyclo-S₇ | 7 | Cₛ (Chair) | +11.7 | -0.11 | Less strained than S₆ but still significantly less stable than S₈. Has a negative Δ²E at low temperatures.[2] |

| cyclo-S₈ | 8 | D₄d (Crown) | 0.0 (Reference) | +0.66 | Most stable allotrope. Puckered crown shape minimizes ring strain with near-ideal bond angles (107.8°).[2] Defined as the standard state (ΔH_f_° = 0). |

| cyclo-S₁₂ | 12 | D₃d | +1.7 | +0.25 | Considered the second most stable sulfur ring after S₈.[6] The larger ring allows for flexibility to adopt low-strain conformations. |

¹ Relative energies are typically calculated using methods like Density Functional Theory (DFT) and are expressed relative to the most stable S₈ allotrope. Absolute values can vary with the level of theory, but the stability trend is consistent. ² Δ²E = E(Sₙ₊₁) + E(Sₙ₋₁) - 2E(Sₙ). A positive value indicates that the Sₙ molecule is stable against disproportionation into Sₙ₊₁ and Sₙ₋₁.

Experimental and Computational Protocols

The determination of thermodynamic stability relies on a combination of experimental measurements and theoretical calculations.

Experimental Protocol: Bomb Calorimetry

Bomb calorimetry is used to measure the heat of combustion of a substance, from which its enthalpy of formation can be calculated.

Methodology:

-

Sample Preparation:

-

A precisely weighed sample (e.g., 0.5 - 1.0 g) of the purified sulfur allotrope is pressed into a solid pellet.[7]

-

A fuse wire of known length and mass (typically iron) is attached to two electrodes within the calorimeter's "bomb" head.[7]

-

The sulfur pellet is placed in a crucible, and the fuse wire is positioned to be in firm contact with it.[8]

-

-

Bomb Assembly and Pressurization:

-

A small, known volume of distilled water (e.g., 1 mL) is added to the bomb to ensure the final products are in a saturated state.[9]

-

The bomb head is securely sealed onto the steel bomb vessel.

-

The bomb is purged with a small amount of pure oxygen to remove atmospheric nitrogen, then filled with oxygen to a high pressure (typically 25-30 atm).[9]

-

-

Calorimetric Measurement:

-

The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter).

-

The system is allowed to reach thermal equilibrium while the water is stirred continuously. The initial temperature (T_initial_) is recorded precisely.

-

The sample is ignited by passing an electric current through the fuse wire.[8]

-

The temperature of the surrounding water is monitored and recorded at regular intervals until it reaches a maximum value and then begins to cool. The final temperature (T_final_) is determined after accounting for heat exchange with the surroundings.[8]

-

-

Calculation of Enthalpy of Formation:

-

The total heat released (q_total_) is calculated from the temperature change (ΔT = T_final_ - T_initial_) and the previously determined heat capacity of the calorimeter (C_cal_): q_total = C_cal * ΔT.

-

Corrections are made for the heat released by the combustion of the fuse wire.

-

The heat of combustion of the sulfur sample (ΔH_c_°) is calculated on a per-mole basis.

-

Finally, the standard enthalpy of formation (ΔH_f_°) is determined using Hess's Law, utilizing the known ΔH_f_° of the combustion product (sulfur dioxide, SO₂): Sₙ(s) + nO₂(g) → nSO₂(g) ΔH_rxn° = n * ΔH_f°(SO₂) - ΔH_f°(Sₙ) Therefore, ΔH_f°(Sₙ) = n * ΔH_f°(SO₂) - ΔH_c°(Sₙ)

-

Computational Protocol: Ab Initio Calculations

Ab initio (from first principles) quantum chemistry methods are used to solve the electronic Schrödinger equation, providing accurate predictions of molecular structures and energies without empirical data.[10]

Methodology:

-

Initial Structure Generation: An initial 3D structure for the target sulfur ring (e.g., cyclo-S₆) is generated based on known chemical principles.

-

Method and Basis Set Selection: A suitable level of theory and basis set are chosen. Common choices include:

-

Method: Density Functional Theory (DFT) with a functional like B3LYP, or Møller–Plesset perturbation theory (MP2).[11] These methods offer a good balance of accuracy and computational cost.

-

Basis Set: A set of mathematical functions (e.g., 6-311G*) is chosen to describe the atomic orbitals. Larger basis sets generally yield more accurate results at a higher computational cost.[11]

-

-

Geometry Optimization:

-

The initial structure is subjected to a geometry optimization calculation. The software iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy (a stationary point on the potential energy surface).[12]

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry. This serves two purposes:

-

It confirms that the structure is a true energy minimum (a stable conformation) by ensuring there are no imaginary vibrational frequencies. A structure with one imaginary frequency represents a transition state.[11]

-

It provides the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the total electronic energy.

-

-

-

Energy Calculation and Stability Analysis:

-

The final, fully corrected electronic energy of the stable conformer is obtained.

-

To compare stabilities, the energies of different allotropes (S₆, S₇, S₈, etc.) are calculated using the exact same method and basis set.

-

The relative stability is determined by comparing their total energies. For instance, the relative energy of S₆ vs. S₈ would be calculated on a per-atom basis: [E(S₆)/6] - [E(S₈)/8].

-

Metrics like the second-order energy difference (Δ²E) can be calculated to assess the stability of a ring with respect to its neighbors.[2]

-

Visualizations

Caption: Interconversion pathway of sulfur allotropes.

Caption: Experimental workflow for bomb calorimetry.

Caption: Relationship between structure and stability.

Conclusion

The thermodynamic stability of this compound (cyclo-S₈) is unparalleled among the many allotropes of sulfur under standard conditions. Its unique, non-planar crown-shaped structure is the key to its stability, allowing it to achieve S-S-S bond angles that are remarkably close to the ideal tetrahedral angle, thereby minimizing the angle and torsional strain that destabilizes smaller rings like cyclo-S₆. While other allotropes such as cyclo-S₁₂ also exhibit considerable stability, S₈ remains the energetic minimum. The combination of precise experimental techniques like bomb calorimetry and powerful computational methods provides a comprehensive framework for quantifying these stability differences. For researchers in materials science and drug development, this fundamental understanding of sulfur's thermodynamic landscape is essential for harnessing the unique properties of its various allotropic forms.

References

- 1. Sulfur - Wikipedia [en.wikipedia.org]

- 2. cbseacademic.nic.in [cbseacademic.nic.in]

- 3. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octathiocane for Researchers and Drug Development Professionals

Introduction

Octathiocane, a cyclic molecule composed of eight sulfur atoms, is the most stable allotrope of sulfur. Also known by its systematic name, cyclooctasulfur, this inorganic compound with the chemical formula S₈ is a yellow, crystalline solid at room temperature. It is widely found in nature, particularly in volcanic regions, and is also a significant byproduct of industrial processes such as petroleum refining. For researchers, scientists, and professionals in drug development, this compound presents a unique chemical scaffold with emerging biological relevance. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its current and potential applications in the pharmaceutical landscape.

Core Properties and Data

This compound is characterized by a crown-shaped ring structure. Its physicochemical properties are crucial for its application in various scientific fields.

| Property | Value | Reference |

| CAS Number | 10544-50-0 | |

| Molecular Formula | S₈ | |

| Molecular Weight | 256.52 g/mol | |

| Appearance | Yellow crystalline solid | |

| Melting Point | 115.21 °C (α-sulfur) | |

| Boiling Point | 444.6 °C | |

| Density | 2.07 g/cm³ (α-sulfur) | |

| Solubility | Insoluble in water; Soluble in carbon disulfide; Slightly soluble in ethanol, benzene. | [1] |

| InChI Key | JLQNHALFVCURHW-UHFFFAOYSA-N | |

| SMILES | S1SSSSSSS1 |

Experimental Protocols

The synthesis of high-purity this compound is essential for research and development purposes. The two primary laboratory-scale methods are recrystallization and thermal decomposition.

Recrystallization from Carbon Disulfide

This method is effective for purifying crude or commercially available sulfur to obtain crystalline α-octathiocane.

Materials:

-

Crude sulfur powder

-

Carbon disulfide (CS₂), analytical grade

-

Erlenmeyer flask

-

Hot plate/stirrer

-

Filter paper and funnel

-

Crystallizing dish

-

Fume hood

Procedure:

-

In a fume hood, dissolve crude sulfur powder in a minimal amount of carbon disulfide at room temperature with gentle stirring until a saturated solution is formed.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear filtrate to a crystallizing dish.

-

Loosely cover the dish to allow for the slow evaporation of the carbon disulfide.

-

As the solvent evaporates, rhombic crystals of α-octathiocane will form.

-

Once a sufficient quantity of crystals has formed, carefully decant the remaining solvent.

-

Allow the crystals to air dry in the fume hood to remove any residual solvent.

Expected Yield: The yield is dependent on the purity of the starting material and the crystallization conditions. High-purity rhombic crystals are the expected outcome.

Thermal Decomposition of Polymeric Sulfur

This method involves the conversion of polymeric sulfur into this compound through controlled heating.

Materials:

-

Polymeric sulfur

-

Quartz tube

-

Tube furnace

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Condenser or cold trap

Procedure:

-

Place the polymeric sulfur in a quartz tube.

-

Position the tube within a tube furnace.

-

Purge the system with an inert gas to remove any oxygen.

-

Heat the furnace to approximately 250-300°C. At this temperature, the polymeric sulfur will start to depolymerize.

-

The vaporized sulfur species will travel along the tube.

-

Cool a downstream section of the tube or use a condenser to allow for the recrystallization of the sulfur vapor into S₈ rings.

-

Collect the crystalline this compound from the cooled surface.

Biological Activity and Signaling Pathways

While research into the specific biological activities of this compound is still in its early stages, preliminary studies have indicated potential antimicrobial and anticancer properties. However, detailed signaling pathways directly modulated by this compound are not yet well-elucidated in publicly available research. The broader class of organosulfur compounds is known to interact with various cellular processes.

It is hypothesized that the biological effects of sulfur compounds, including this compound, may be linked to their redox activity and their ability to interact with sulfhydryl groups of proteins, thereby modulating enzyme activity and signaling cascades.

Below is a generalized workflow for investigating the biological activity of a compound like this compound, which could be applied to delineate its mechanism of action.

Figure 1. A logical workflow for the investigation of this compound's biological activity.

Role in Drug Development and as a Synthetic Precursor

This compound serves as a fundamental building block in the synthesis of more complex sulfur-containing molecules. Its ring can be opened through various chemical reactions, providing a source of S₈ synthons for the creation of novel organosulfur compounds with potential therapeutic applications.

The general process of utilizing this compound as a precursor in pharmaceutical synthesis can be visualized as follows:

Figure 2. A generalized scheme for the use of this compound as a precursor in organic synthesis.

While direct applications of this compound in approved pharmaceuticals are not common, its role as a starting material for creating diverse sulfur-containing heterocycles and other organosulfur compounds is of significant interest to medicinal chemists. The unique properties of the sulfur atom in terms of bonding, size, and electronegativity can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.

This compound is a fundamental chemical with well-defined properties and established synthetic protocols. Its potential in the realm of drug discovery and development is an area of growing interest. While specific signaling pathways and direct therapeutic applications are still under active investigation, its utility as a versatile precursor for the synthesis of novel organosulfur compounds makes it a valuable tool for researchers and scientists. Further exploration into the biological activities of this compound and its derivatives is warranted to fully unlock its potential in medicine.

References

Solubility of Octathiocane in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octathiocane (S₈), also known as cyclooctasulfur, in a range of common organic solvents. Understanding the solubility of this elemental sulfur allotrope is crucial for its application in various fields, including pharmaceuticals, materials science, and chemical synthesis. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Generally, it exhibits higher solubility in nonpolar aromatic and disulfide solvents and lower solubility in polar and aliphatic hydrocarbon solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)

The following table summarizes the solubility of orthorhombic α-S₈ in a selection of organic solvents at a standard temperature.

| Solvent | Chemical Formula | Solubility (mass-%) |

| Methanol | CH₃OH | 0.03 |

| Ethanol | C₂H₅OH | 0.066 |

| Acetone | (CH₃)₂CO | 0.079 |

| Diethyl Ether | (C₂H₅)₂O | 0.181 |

| n-Hexane | C₆H₁₄ | 0.40 |

| Carbon Tetrachloride | CCl₄ | 0.832 |

| Chloroform | CHCl₃ | 1.164 |

| Cyclohexane | C₆H₁₂ | 1.185 |

| Toluene | C₇H₈ | 2.070 |

| Benzene | C₆H₆ | 2.093 |

| Chlorobenzene | C₆H₅Cl | 2.370 |

| Carbon Disulfide | CS₂ | 34.76 |

Data sourced from Gmelin Handbuch der Anorganischen Chemie and other cited literature.

Table 2: Temperature-Dependent Solubility of this compound in Select Organic Solvents

The solubility of this compound in several organic solvents was measured using a gravimetric method over a range of temperatures. The data, presented as mole fraction (x), clearly indicates that solubility increases with temperature in these solvents.[1][2]

| Temperature (K) | Toluene (x) | Ethylbenzene (x) | Chlorobenzene (x) | Benzene (x) | Cyclohexane (x) | n-Hexane (x) |

| 298.15 | 0.0075 | 0.0072 | 0.0099 | 0.0083 | 0.0031 | 0.0011 |

| 303.15 | 0.0091 | 0.0088 | 0.0120 | 0.0100 | 0.0038 | 0.0014 |

| 313.15 | 0.0129 | 0.0125 | 0.0172 | 0.0143 | 0.0055 | 0.0021 |

| 323.15 | 0.0182 | 0.0177 | 0.0242 | 0.0202 | 0.0079 | 0.0031 |

| 333.15 | 0.0253 | 0.0247 | 0.0336 | 0.0282 | 0.0113 | 0.0046 |

| 343.15 | 0.0349 | 0.0343 | 0.0464 | 0.0389 | 0.0159 | 0.0068 |

| 353.15 | 0.0479 | 0.0472 | 0.0637 | 0.0535 | 0.0224 | 0.0099 |

| 363.15 | 0.0654 | 0.0645 | 0.0869 | 0.0732 | 0.0313 | 0.0144 |

Data extracted from Wang, R., Shen, B., Sun, H., & Zhao, J. (2018). Measurement and Correlation of the Solubilities of Sulfur S8 in 10 Solvents. Journal of Chemical & Engineering Data, 63(3), 553–558.[1][2]

Experimental Protocols

Accurate determination of solubility is paramount for reliable data. The following sections detail two common methods for measuring the solubility of a solid substance like this compound in organic solvents.

Gravimetric Method

This method, as employed by Wang et al. (2018), involves measuring the mass of solute dissolved in a known mass of solvent at a specific temperature.[1][2]

Materials and Apparatus:

-

This compound (analytical grade)

-

Selected organic solvent (high purity)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic water bath or heating mantle with temperature control (±0.1 K)

-

Jacketed glass vessel with a magnetic stirrer

-

Sampling device (e.g., pre-heated syringe with filter)

-

Drying oven

Procedure:

-

Preparation: An excess amount of this compound is added to a known mass of the organic solvent in the jacketed glass vessel.

-

Equilibration: The mixture is continuously stirred at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically several hours).

-

Sampling: Once equilibrium is established, stirring is stopped, and the solid phase is allowed to settle. A sample of the saturated supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent the transfer of undissolved solid particles.

-

Mass Determination: The withdrawn sample is immediately weighed.

-

Solvent Evaporation: The solvent is evaporated from the sample, typically in a drying oven at a temperature below the melting point of this compound but sufficient to remove the solvent completely.

-

Final Weighing: The remaining solid this compound is weighed.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound divided by the mass of the solvent in the sample. This can be expressed as a mass percentage or converted to a mole fraction.

Shake-Flask Method (Adapted from OECD Guideline 105)

The shake-flask method is a widely recognized technique for determining the solubility of substances.[3][4]

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Constant-temperature shaker bath or incubator

-

Glass flasks with airtight stoppers

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a glass flask. The amount of excess solid should be sufficient to ensure saturation is maintained throughout the experiment.

-

Equilibration: The flasks are sealed and placed in a constant-temperature shaker bath. They are agitated at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the flasks are allowed to stand at the test temperature to allow the undissolved solid to settle. If necessary, centrifugation can be used to facilitate phase separation.

-

Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn. The concentration of this compound in the sample is determined using a suitable and validated analytical method.

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples are taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility values are consistent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of High-Purity Octathiocane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of high-purity octathiocane (S₈), a critical cyclic sulfur allotrope. The following methods are described, offering routes to crystalline, high-purity material suitable for a range of research and development applications.

Method 1: Recrystallization from Organic Solvents

Recrystallization is a robust and widely used technique for the purification of crude elemental sulfur to yield high-purity α-octathiocane crystals. The principle relies on the differential solubility of this compound and its impurities in a given solvent at varying temperatures. Nonpolar solvents are generally preferred for this process.

Quantitative Data

| Parameter | Value | Reference |

| Typical Purity | > 99.5% | [1] |

| Expected Yield | 80-90% (dependent on initial purity) | [1] |

| Solvent | Toluene or Carbon Disulfide | [1] |

| Crystal System | Monoclinic (α-S₈) | [1] |

Experimental Protocol

-

Dissolution: In a well-ventilated fume hood, dissolve crude sulfur in a minimal amount of hot toluene or carbon disulfide. The solvent should be heated to its boiling point to ensure complete dissolution of the this compound.

-

Hot Filtration: While the solution is still hot, perform a gravity filtration to remove any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.

-

Crystallization: Allow the filtered solution to cool slowly to room temperature. To maximize crystal size and purity, the cooling process should be gradual. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals in a desiccator or under a gentle stream of inert gas to remove residual solvent.

Experimental Workflow

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Controlled Thermal Decomposition of Polymeric Sulfur

This method involves the controlled heating of polymeric sulfur to induce its depolymerization into the more stable eight-atom ring of this compound. The resulting S₈ vapor can then be condensed to yield a high-purity solid product.

Quantitative Data

| Parameter | Value | Reference |

| Purity | High Purity Solid | [1] |

| Yield | Dependent on apparatus and conditions | [1] |

| Decomposition Temperature | ~600 °C | [1] |

| Collection Method | Sublimation or Recrystallization | [1] |

Experimental Protocol

-

Apparatus Setup: Assemble a sublimation apparatus or a tube furnace capable of reaching at least 600 °C. The collection surface should be cooled, for instance, with a cold finger or an external cooling jacket.

-

Decomposition: Place polymeric sulfur in the heating zone of the apparatus. Heat the polymeric sulfur to approximately 600 °C under a stream of inert gas or under vacuum.

-

Condensation: The polymeric sulfur will decompose, and the resulting this compound vapor will travel to the cooler region of the apparatus and deposit as a solid.

-

Purification (Optional): The collected this compound can be further purified by recrystallization as described in Method 1 to remove any potential amorphous sulfur byproducts.

-

Isolation: Scrape the condensed this compound from the cold surface to obtain the purified product.

Experimental Workflow

References

Application Notes and Protocols for the Purification of Crude Octathiocane by Recrystallization

Introduction

Octathiocane (S₈), also known as cyclooctasulfur, is the most stable allotrope of sulfur and finds applications in various fields, including the manufacturing of sulfuric acid, vulcanization of rubber, and as a component in certain pharmaceuticals and specialty chemicals.[1][2][3] Crude this compound often contains impurities such as polymeric sulfur, organic compounds, and inorganic salts. Recrystallization is a robust and widely used technique for the purification of solid compounds, leveraging the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.[3][4] This document provides a detailed protocol for the laboratory-scale purification of crude this compound using toluene as the recrystallization solvent.

Principle of Recrystallization

The principle behind this purification method is that the solubility of this compound in toluene is significantly temperature-dependent.[5] At elevated temperatures, the solubility is high, allowing for the dissolution of a substantial amount of the crude material. As the saturated solution cools, the solubility decreases, leading to the formation of pure this compound crystals, while the impurities remain dissolved in the solvent.[3][4][5] Subsequent filtration separates the purified crystals from the impurity-laden mother liquor.

Safety Precautions

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All procedures involving toluene must be performed in a certified chemical fume hood due to its flammability and toxicity.

-

This compound: May cause skin and eye irritation. Avoid inhalation of dust.[6]

-

Toluene: Highly flammable liquid and vapor. Toxic if inhaled or ingested, and can cause skin and eye irritation. It is a suspected reproductive toxin.[7]

-

Heating: Use a heating mantle or a water bath for heating the flammable solvent. Never use an open flame. [5][7]

Materials and Equipment

-

Crude this compound

-

Toluene (reagent grade)

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Heating mantle or hot plate with a water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Watch glass

-

Ice bath

-

Drying oven or desiccator

Quantitative Data: Solubility of this compound

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for the solute at elevated temperatures and low solubility at lower temperatures.[8][9] Toluene is a suitable solvent for this compound, as demonstrated by the solubility data below.

| Temperature (°C) | Solubility of this compound in Toluene ( g/100 mL) |

| ~20-25 (Cold) | ~1-2 |

| ~100 (Hot) | ~20 |

Note: This data is compiled from experimental observations and literature sources.[5] A more detailed study presents the following mass fraction solubility of sulfur in toluene at various temperatures:[10]

| Temperature (K) | Temperature (°C) | Mass Fraction (w) |

| 267.15 | -6.00 | 0.0035 |

| 273.15 | 0.00 | 0.0046 |

| 283.15 | 10.00 | 0.0071 |

| 293.15 | 20.00 | 0.0108 |

| 303.15 | 30.00 | 0.0160 |

| 313.15 | 40.00 | 0.0234 |

Experimental Protocol

This protocol is designed for the purification of approximately 10 g of crude this compound. Adjust the solvent volume accordingly for different starting amounts, maintaining a minimal amount of hot solvent to ensure a good yield.

Dissolution of Crude this compound

-

Place 10 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

In a chemical fume hood, add approximately 50 mL of toluene to the flask. This initial volume is based on the high-temperature solubility to dissolve the this compound.

-

Gently heat the mixture to near boiling (the boiling point of toluene is ~111°C) using a heating mantle or a water bath while stirring continuously.

-

If the this compound does not completely dissolve, add small additional portions of toluene (2-3 mL at a time) until a clear, saturated solution is obtained. Avoid adding a large excess of solvent, as this will reduce the final yield.[11]

Hot Filtration (Optional)

This step is necessary if insoluble impurities are visible in the hot solution.

-

Preheat a second Erlenmeyer flask and a glass funnel by placing them on the heating mantle.

-

Place a piece of fluted filter paper in the preheated funnel.

-

Carefully and quickly pour the hot, saturated this compound solution through the fluted filter paper into the clean, preheated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

Crystallization

-

Remove the flask containing the clear, hot filtrate from the heat source and cover it with a watch glass.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

-

Once the flask has reached room temperature and a significant amount of crystals have formed, place it in an ice bath for 15-20 minutes to maximize the yield of recrystallized this compound.

Collection and Drying of Crystals

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold toluene.

-

Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

-

Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities. Use a minimal amount of cold solvent to avoid redissolving the purified crystals.

-

Continue to draw air through the crystals for several minutes to partially dry them.

-

Transfer the purified this compound crystals to a pre-weighed watch glass and allow them to air dry completely in the fume hood, or for a more rapid process, place them in a drying oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Determination of Yield

-

Weigh the dried, purified this compound crystals.

-

Calculate the percent recovery using the following formula: Percent Recovery = (mass of purified this compound / mass of crude this compound) x 100%

A successful recrystallization should yield needle-like, bright yellow crystals of pure this compound.[5]

Visualization of the Experimental Workflow

Caption: Workflow for the purification of crude this compound via recrystallization.

References

- 1. Buy this compound | 10544-50-0 [smolecule.com]

- 2. Octasulfur - Wikipedia [en.wikipedia.org]

- 3. mt.com [mt.com]

- 4. youtube.com [youtube.com]

- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 6. Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K | Semantic Scholar [semanticscholar.org]

- 7. This compound | 10544-50-0 | Benchchem [benchchem.com]

- 8. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]

- 9. m.youtube.com [m.youtube.com]

- 10. scribd.com [scribd.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

Application Note: Separation of Sulfur Allotropes by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur, an element with a remarkable capacity for catenation, exists in a variety of allotropic forms, the most stable and common being cyclooctasulfur (S₈).[1] However, other cyclic allotropes, such as S₆, S₇, S₉, S₁₀, and S₁₂, as well as larger rings (up to S₂₆), are also known to exist and can be present in equilibrium in molten sulfur or in solutions.[1][2] The analysis and separation of these allotropes are crucial in various fields, including geochemistry, environmental analysis, and the quality control of sulfur-containing pharmaceuticals and industrial products. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, has proven to be a powerful technique for the separation and quantification of these nonpolar molecules. This application note provides a detailed protocol for the separation of common sulfur allotropes using reversed-phase HPLC.

Principle of Separation

The separation of sulfur allotropes by reversed-phase HPLC is based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The retention of these nonpolar analytes on the stationary phase is primarily driven by hydrophobic interactions. As the size of the sulfur ring increases, the surface area and hydrophobicity of the allotrope also increase, leading to stronger interactions with the stationary phase and, consequently, longer retention times. This systematic relationship between ring size and retention time allows for the effective separation of a wide range of sulfur allotropes in a single chromatographic run.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of sulfur allotropes.

Figure 1: General workflow for the HPLC analysis of sulfur allotropes.

Experimental Protocols

Sample Preparation

The accurate analysis of sulfur allotropes begins with proper sample preparation. Due to their nonpolar nature, sulfur allotropes are soluble in nonpolar organic solvents.

Materials:

-

Sulfur sample

-

Carbon disulfide (CS₂) or Dichloromethane (DCM)

-

Volumetric flasks

-

Syringe filters (0.45 µm, PTFE)

Protocol:

-

Accurately weigh a known amount of the sulfur-containing sample.

-

Dissolve the sample in a known volume of carbon disulfide or dichloromethane to a final concentration of approximately 0.5 mg/mL.[3] Note that the solubility of different sulfur allotropes may vary.

-

Ensure complete dissolution by vortexing or brief sonication.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Conditions

The following HPLC conditions have been shown to be effective for the separation of a range of sulfur allotropes.

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis detector

Method 1: Isocratic Separation of Common Sulfur Allotropes

This method is suitable for the baseline separation of the most common sulfur allotropes.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method 2: Separation of a Broad Range of Sulfur Allotropes

For the separation of a wider range of sulfur allotropes, including larger rings, a modified mobile phase can be used.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol / Cyclohexane (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Method 3: Analysis of Elemental Sulfur (S₈)

This method is optimized for the specific analysis of the S₈ allotrope.

| Parameter | Condition |

| Column | Cogent Bidentate C18™, 4µm, 100Å (4.6 x 150 mm)[3] |

| Mobile Phase | Acetonitrile / DI water with 0.1% formic acid (90:10, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Detection | UV at 263 nm[3] |

| Injection Volume | 3 µL[3] |

Data Presentation

The retention times of various sulfur allotropes are directly related to their ring size. The following table summarizes the typical elution order and approximate retention times for common sulfur allotropes based on the principles of reversed-phase chromatography.

| Allotrope | Ring Size | Approximate Retention Time (min) - Method 1 |

| S₆ | 6 | 4.5 |

| S₇ | 7 | 5.8 |

| S₈ | 8 | 7.2 |

| S₉ | 9 | 8.9 |

| S₁₀ | 10 | 10.5 |

| S₁₁ | 11 | 12.1 |

| S₁₂ | 12 | 13.8 |

Note: Actual retention times may vary depending on the specific column, HPLC system, and exact mobile phase composition.

Detection Considerations

Sulfur allotropes exhibit UV absorbance in the range of 250-280 nm. A detection wavelength of 254 nm is commonly used as it provides good sensitivity for a wide range of allotropes. For the specific analysis of S₈, a wavelength of 263 nm can be employed.[3]

Logical Relationships in HPLC Separation

The following diagram illustrates the logical relationship between the physicochemical properties of sulfur allotropes and their chromatographic behavior in reversed-phase HPLC.

Figure 2: Relationship between sulfur allotrope properties and HPLC retention.

Conclusion

Reversed-phase HPLC is a robust and reliable method for the separation and analysis of sulfur allotropes. By selecting the appropriate stationary phase, mobile phase, and detection wavelength, researchers can achieve excellent resolution of various sulfur rings. The protocols and data presented in this application note provide a solid foundation for the development and implementation of HPLC methods for the analysis of sulfur allotropes in a variety of sample matrices.

References

Application Notes and Protocols: Octathiocane as a Versatile Precursor for Organosulfur Compounds

For Researchers, Scientists, and Drug Development Professionals

Octathiocane, the stable eight-membered ring allotrope of elemental sulfur (S₈), is a readily available and cost-effective precursor for the synthesis of a diverse range of organosulfur compounds.[1][2] The unique reactivity of the S-S bonds in the this compound ring allows for its cleavage and subsequent incorporation into organic scaffolds, yielding molecules with significant potential in medicinal chemistry and materials science. Organosulfur compounds are known to exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] These effects are often mediated through critical cellular signaling pathways, such as the Keap1-Nrf2 antioxidant response and hydrogen sulfide (H₂S) signaling.[3][6]

This document provides detailed application notes and experimental protocols for the synthesis of key classes of organosulfur compounds—thiols, thioamides, and symmetrical disulfides—using this compound as the fundamental sulfur source.

Synthesis of Thiols via Reaction with Grignard Reagents

Application Note: The reaction of Grignard reagents with this compound provides a direct and efficient method for the formation of a carbon-sulfur bond, leading to the synthesis of thiols. This protocol is broadly applicable to both alkyl and aryl Grignard reagents. The reaction proceeds through a magnesium thiolate intermediate, which is subsequently protonated during acidic workup to yield the final thiol product.[7] It is important to control the reaction temperature to minimize the formation of symmetrical sulfides as byproducts. The potential for polysulfide formation exists, which may necessitate a reductive workup step for certain applications.[8][9]

Experimental Protocol

Materials:

-

Alkyl or Aryl Halide

-

Magnesium Turnings

-

Anhydrous Tetrahydrofuran (THF)

-

This compound (S₈), finely powdered

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dry Ice/Acetone Bath

-

Inert Atmosphere (Nitrogen or Argon)

Procedure:

-